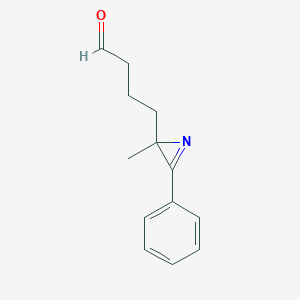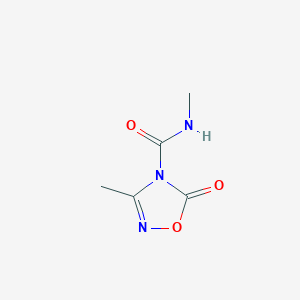
N,3-Dimethyl-5-oxo-1,2,4-oxadiazole-4(5H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,3-Dimethyl-5-oxo-1,2,4-oxadiazole-4(5H)-carboxamide is a chemical compound belonging to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,3-Dimethyl-5-oxo-1,2,4-oxadiazole-4(5H)-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with carbonyl compounds in the presence of dehydrating agents. The reaction conditions may include:
- Solvent: Common solvents include ethanol, methanol, or acetonitrile.
- Temperature: Reactions are often carried out at elevated temperatures, ranging from 50°C to 150°C.
- Catalysts: Acidic or basic catalysts may be used to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
- Continuous flow reactors for efficient heat and mass transfer.
- Purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N,3-Dimethyl-5-oxo-1,2,4-oxadiazole-4(5H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the oxadiazole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce various substituted oxadiazoles.
Applications De Recherche Scientifique
N,3-Dimethyl-5-oxo-1,2,4-oxadiazole-4(5H)-carboxamide has several applications in scientific research, including:
Medicinal Chemistry: As a potential pharmacophore in the design of new drugs with antimicrobial, anti-inflammatory, or anticancer activities.
Biology: As a probe or reagent in biochemical assays and studies.
Industry: In the development of new materials with specific properties, such as polymers or dyes.
Mécanisme D'action
The mechanism of action of N,3-Dimethyl-5-oxo-1,2,4-oxadiazole-4(5H)-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, binding to receptor sites, or interference with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole: A parent compound with similar structural features.
3,5-Dimethyl-1,2,4-oxadiazole: A closely related derivative with different substitution patterns.
5-Phenyl-1,2,4-oxadiazole: Another derivative with a phenyl group attached to the oxadiazole ring.
Uniqueness
N,3-Dimethyl-5-oxo-1,2,4-oxadiazole-4(5H)-carboxamide is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. Its unique structure may lead to different reactivity and interactions compared to other oxadiazole derivatives.
Propriétés
Formule moléculaire |
C5H7N3O3 |
|---|---|
Poids moléculaire |
157.13 g/mol |
Nom IUPAC |
N,3-dimethyl-5-oxo-1,2,4-oxadiazole-4-carboxamide |
InChI |
InChI=1S/C5H7N3O3/c1-3-7-11-5(10)8(3)4(9)6-2/h1-2H3,(H,6,9) |
Clé InChI |
KZWTWAPQIJPXDZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=O)N1C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


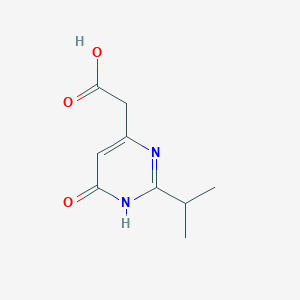
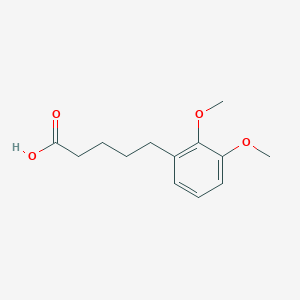
![(2s)-1-({(2s,4s)-4-[2-(1,3-Dihydro-2h-isoindol-2-yl)-2-oxoethyl]-5-oxopyrrolidin-2-yl}carbonyl)-4,4-difluoropyrrolidine-2-carbonitrile](/img/structure/B15245249.png)
![2-Butyl-4-chloro-5-[(4-cyclohexylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B15245262.png)
![9-Methyl-3-phenyl[1,3,4]thiadiazino[5,6-b]indol-4a(9H)-ol](/img/structure/B15245273.png)
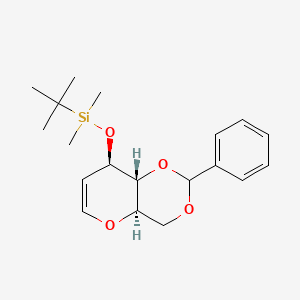
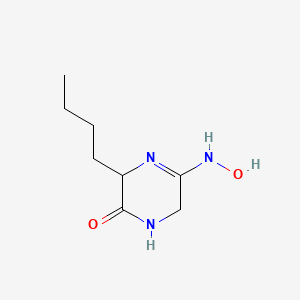
![5-Oxo-1,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonyl chloride](/img/structure/B15245285.png)

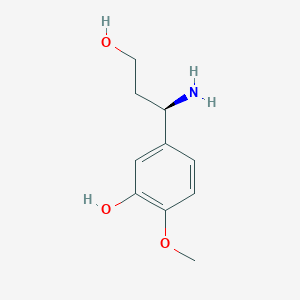
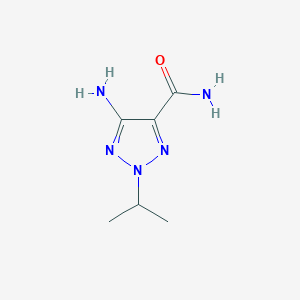
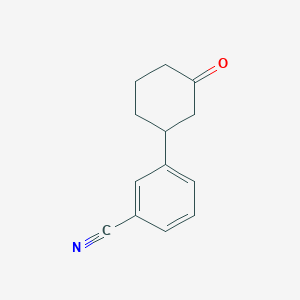
![5-Methoxy-1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15245311.png)
